ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with a propanamido linker, a sulfanyl group connected to a 1-[(4-fluorophenyl)methyl]-1H-indol-3-yl moiety, and an ethyl carboxylate group at the 3-position. This compound’s structural complexity arises from its hybrid heterocyclic framework, combining benzothiophene and indole systems. The sulfanyl propanamido bridge contributes to hydrogen-bonding interactions, which may influence solubility and intermolecular interactions in crystalline or solution states.
Crystallographic characterization of such compounds often relies on software like SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of molecular geometry . Its synthesis and structural validation likely involve techniques such as X-ray diffraction, supported by computational tools like the WinGX suite for crystallographic data analysis .
Properties
IUPAC Name |
ethyl 2-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN2O3S2/c1-3-35-29(34)26-22-9-5-7-11-24(22)37-28(26)31-27(33)18(2)36-25-17-32(23-10-6-4-8-21(23)25)16-19-12-14-20(30)15-13-19/h4,6,8,10,12-15,17-18H,3,5,7,9,11,16H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUNJDXYLVMSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the indole derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the benzothiophene ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiol and an appropriate diene or alkyne.
Coupling of the indole and benzothiophene derivatives: The final step involves coupling the indole and benzothiophene derivatives through a sulfanyl linkage, followed by esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The indole and benzothiophene moieties can interact with various receptors or enzymes, potentially inhibiting or activating their function. The fluorophenyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Ethyl 2-({1-[(4-Bromophenyl)carbonyl]amino}-2,2,2-trichloroethyl)amino Derivative ()
- Structure: Features a 4-bromobenzoyl group instead of the 4-fluorophenylmethyl-indole system. The trichloroethylamino group replaces the sulfanyl propanamido linker.
- Key Differences: The bromine atom increases molecular weight (Br: ~80 vs. The trichloroethyl group introduces steric bulk and lipophilicity, which may hinder membrane permeability compared to the target compound’s sulfanyl linker .
Ethyl 2-[3-(5-Ethylfuran-2-yl)propanamido] Derivative ()
- Structure : Substitutes the indole-sulfanyl group with a 5-ethylfuran-2-yl moiety.
- The ethyl group on furan increases hydrophobicity but lacks the hydrogen-bonding capability of the indole’s NH group in the target compound .
Physicochemical and Electronic Properties
Notes:
Biological Activity
Ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- An indole moiety with a fluorophenyl group
- A sulfanyl group
- A tetrahydro-benzothiophene ring
This structural complexity suggests potential interactions with various biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 414.5 g/mol |
| XLogP3 | 3.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 7 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2.
- Case Study : A study demonstrated that a related compound reduced cell viability in breast cancer cell lines (IC50 < 10 µM), suggesting that the presence of the indole and benzothiophene moieties enhances cytotoxicity against tumor cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Target Interaction : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses.
- Research Findings : In vitro studies show that derivatives of this compound can significantly reduce the production of these cytokines in macrophages .
Neuroprotective Effects
Given the indole structure's known neuroprotective properties, this compound may also exhibit neuroprotective effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
